6-Amino TAMRA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
6-Amino TAMRA can be synthesized through several routes. One common method involves the reaction of tetramethylrhodamine with an amine group under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve catalysts to facilitate the process . Industrial production methods often involve large-scale synthesis using automated systems to ensure consistency and purity.
Analyse Chemischer Reaktionen
6-Amino TAMRA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the aromatic ring.
Substitution: The amine group in this compound can participate in substitution reactions with reagents like succinimidyl esters.
Click Chemistry: The compound can react with terminal alkynes via a copper-catalyzed click reaction.
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts like copper. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Amino TAMRA has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Amino TAMRA involves its ability to fluoresce under specific conditions. The aromatic amine group allows it to bind to various molecular targets, facilitating its use as a marker. The fluorescence is due to the excitation of the compound at a specific wavelength, followed by emission at a different wavelength .
Vergleich Mit ähnlichen Verbindungen
6-Amino TAMRA is unique due to its specific fluorescence properties and the presence of an aromatic amine group. Similar compounds include:
5-Carboxytetramethylrhodamine (5-TAMRA): Used for similar applications but differs in its chemical structure.
6-Carboxytetramethylrhodamine (6-TAMRA): Another isomer with slightly different properties.
Tetramethylrhodamine (TMR): A general term for compounds in this family, used in various labeling applications.
This compound stands out due to its specific excitation and emission wavelengths, making it highly suitable for certain applications.
Eigenschaften
Molekularformel |
C24H25N3O3 |
---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
5-amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-4a,9a-dihydroxanthene]-1-one |
InChI |
InChI=1S/C24H25N3O3/c1-26(2)15-6-9-18-21(12-15)29-22-13-16(27(3)4)7-10-19(22)24(18)20-11-14(25)5-8-17(20)23(28)30-24/h5-13,18,21H,25H2,1-4H3 |
InChI-Schlüssel |
BQANWLZELBBVKR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)N)C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.